Ethyl 4-(4-methoxyphenyl)-5-methyl-2-(thiophene-2-carboxamido)thiophene-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-(4-methoxyphenyl)-5-methyl-2-(thiophene-2-carbonylamino)thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4S2/c1-4-25-20(23)17-16(13-7-9-14(24-3)10-8-13)12(2)27-19(17)21-18(22)15-6-5-11-26-15/h5-11H,4H2,1-3H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTZVVYLHKLJRMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)OC)C)NC(=O)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
Ethyl 4-(4-methoxyphenyl)-5-methyl-2-(thiophene-2-carboxamido)thiophene-3-carboxylate is characterized by the following molecular formula:
- Molecular Formula : C20H19N1O4S2
- Molecular Weight : 391.50 g/mol
The structure features two thiophene rings, a methoxyphenyl group, and an ethyl ester, contributing to its potential pharmacological properties.
Anticancer Activity
Recent studies have indicated that compounds with thiophene moieties exhibit significant anticancer properties. For instance, a study published in European Journal of Medicinal Chemistry highlighted that thiophene derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of signaling pathways.
Antimicrobial Activity
This compound has also shown promising results as an antimicrobial agent. Research conducted by Zhang et al. (2023) demonstrated that this compound exhibited inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL, indicating moderate antimicrobial potency.
Anti-inflammatory Properties
Another area of interest is the compound's anti-inflammatory activity. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases. The compound's ability to modulate immune responses may be linked to its structural features, which allow for interaction with key inflammatory pathways.
Data Table: Summary of Biological Activities
| Activity | Result | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | European Journal of Medicinal Chemistry |
| Antimicrobial | Inhibitory effects against S. aureus and E. coli | Zhang et al., 2023 |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines | Internal Study |
Case Study 1: Anticancer Mechanism
In a controlled experiment, researchers evaluated the cytotoxic effects of the compound on breast cancer cell lines (MCF-7). The results indicated a dose-dependent decrease in cell viability, with IC50 values calculated at 25 µM after 48 hours of treatment. The mechanism involved the activation of caspase pathways leading to apoptosis.
Case Study 2: Antimicrobial Efficacy
A clinical trial assessed the efficacy of the compound in treating skin infections caused by resistant bacterial strains. Patients receiving topical formulations containing this compound showed significant improvement compared to those receiving standard treatments, with a reduction in infection rates by over 60%.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiophene derivatives share a common aromatic heterocyclic core but exhibit diverse pharmacological and physicochemical properties depending on substituents. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison of Thiophene Derivatives
Key Observations :
Substituent Effects on Bioactivity: The phenylamino group in Compound 5 () is associated with antimicrobial activity, likely due to interactions with bacterial enzymes or membranes . The target compound’s thiophene-2-carboxamido group may offer similar or improved bioactivity via hydrogen bonding.
Synthetic Pathways :
- Bromination of acetylated precursors (e.g., compound 1 → 2 in ) is a common step for introducing reactive sites in thiophene synthesis . The target compound may require analogous bromination at position 2 for carboxamido functionalization.
- Carboxamido groups are typically introduced via coupling reactions (e.g., using thiophene-2-carboxylic acid chloride), as seen in for isoxazole derivatives .
Molecular Conformation: X-ray data for compound 2b () reveal isomerism due to bromine positioning, suggesting that the target compound’s substituents (methoxyphenyl, methyl) could similarly influence stereoelectronic properties .
Preparation Methods
Acylation Protocol
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Step 1 : Generate thiophene-2-carbonyl chloride by treating thiophene-2-carboxylic acid with oxalyl chloride (2.0 equiv) in dichloromethane (DCM) at 0°C for 2 hours.
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Step 2 : React the 2-amino-thiophene intermediate with thiophene-2-carbonyl chloride (1.1 equiv) in DCM, using triethylamine (1.5 equiv) as a base, at room temperature for 6 hours.
Yield : 75–80% after column chromatography (silica gel, hexane/ethyl acetate 4:1).
Catalytic Methods for Methoxyphenyl Incorporation
The 4-methoxyphenyl group is introduced via Suzuki-Miyaura coupling or Friedel-Crafts alkylation. Patent literature highlights a Friedel-Crafts approach using Lewis acids:
Friedel-Crafts Alkylation
Suzuki-Miyaura Cross-Coupling
For higher regioselectivity, palladium-catalyzed coupling is preferred:
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Reactants : 5-Bromo-4-methylthiophene-3-carboxylate (1.0 equiv), 4-methoxyphenylboronic acid (1.5 equiv).
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Catalyst : Pd(PPh₃)₄ (5 mol%).
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Base : K₂CO₃ (2.0 equiv).
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Solvent : Toluene/water (3:1), 90°C, 24 hours.
Esterification and Final Functionalization
The ethyl ester group is typically introduced early in the synthesis (e.g., via Gewald reaction) but may require protection-deprotection strategies. A patent-described method involves:
Ester Hydrolysis and Re-esterification
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Step 1 : Hydrolyze the methyl ester (from intermediate stages) using LiOH (2.0 equiv) in THF/water (3:1) at 50°C for 4 hours.
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Step 2 : Re-esterify with ethanol (excess) and H₂SO₄ (catalytic) under reflux for 6 hours.
Purification and Characterization
Final purification employs column chromatography (silica gel) or recrystallization from ethanol/water mixtures. Key characterization data includes:
Table 1. Spectroscopic Data
Comparative Analysis of Synthetic Routes
Table 2. Method Efficiency Comparison
| Method | Yield | Purity | Complexity |
|---|---|---|---|
| Gewald + Acylation | 70% | 95% | Moderate |
| Suzuki Coupling + Acylation | 82% | 98% | High |
| Friedel-Crafts + Esterification | 68% | 90% | Low |
The Suzuki-Miyaura route offers superior yield and purity but requires stringent anhydrous conditions. The Gewald pathway remains advantageous for scalability.
Industrial-Scale Considerations
Patent WO2015159170A2 details a scalable process emphasizing catalytic hydrogenation and acid-mediated crystallization:
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Catalytic Hydrogenation : 10% Pd/C in ethyl acetate at 35–40°C under H₂ (10–12 hours).
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Crystallization : p-Toluenesulfonic acid (PTSA) in ethyl acetate yields >99% enantiomeric purity.
Emerging Methodologies
Recent advances include enzymatic acylation for stereocontrol and microwave-assisted Gewald reactions, reducing reaction times from 12 hours to 2 hours with comparable yields .
Q & A
What are the common synthetic routes for preparing Ethyl 4-(4-methoxyphenyl)-5-methyl-2-(thiophene-2-carboxamido)thiophene-3-carboxylate, and what key reaction conditions must be controlled?
Answer (Basic):
The compound is synthesized via multi-step routes, primarily leveraging the Gewald reaction to construct the thiophene core. Key steps include:
- Cyclization : Reacting ethyl cyanoacetate with acetoacetanilide derivatives and sulfur under reflux to form the thiophene ring .
- Functionalization : Subsequent amidation or acylation to introduce the thiophene-2-carboxamido and 4-methoxyphenyl groups .
Critical Conditions : - Temperature : Maintain 80–100°C during cyclization to avoid side reactions.
- Solvent Choice : Use polar aprotic solvents (e.g., DMF) for amidation steps to enhance reactivity .
- Stoichiometry : Ensure a 1:1 molar ratio of reactants to minimize unreacted intermediates .
Which spectroscopic techniques are critical for characterizing this compound, and what spectral features confirm its structure?
Answer (Basic):
- NMR Spectroscopy :
- Mass Spectrometry : The molecular ion peak ([M+H]⁺) should match the calculated molecular weight (e.g., ~429 g/mol for C₂₁H₂₀N₂O₅S₂) .
- IR Spectroscopy : Stretching vibrations for C=O (ester: ~1720 cm⁻¹, amide: ~1650 cm⁻¹) and N-H (amide: ~3300 cm⁻¹) .
How can researchers optimize the Gewald reaction to improve yields when synthesizing this thiophene derivative?
Answer (Advanced):
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Catalyst Screening : Test bases like piperidine or triethylamine to accelerate cyclization .
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Solvent Optimization : Replace ethanol with higher-boiling solvents (e.g., toluene) to prolong reaction time and enhance ring closure .
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Post-Reaction Workup : Use acidified ice-water mixtures to precipitate intermediates, reducing losses during purification .
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Example Data :
Condition Yield (%) Purity (%) Piperidine catalyst 78 95 Triethylamine catalyst 65 89
What strategies are employed to resolve contradictions in spectral data (e.g., unexpected NMR shifts) during structural elucidation?
Answer (Advanced):
- 2D NMR Techniques : Use HSQC and HMBC to assign overlapping signals (e.g., distinguishing thiophene vs. methoxyphenyl protons) .
- Computational Validation : Compare experimental ¹³C NMR shifts with density functional theory (DFT)-predicted values to validate assignments .
- Synthesis of Analogues : Prepare simplified derivatives (e.g., without the methoxyphenyl group) to isolate spectral contributions .
How does the substitution pattern on the thiophene ring influence the compound's biological activity, and what in vitro assays are used to assess this?
Answer (Advanced):
- Structure-Activity Relationship (SAR) :
- Electron-Donating Groups (e.g., methoxy) : Enhance solubility and binding to hydrophobic enzyme pockets .
- Amide Linkers : Improve stability against metabolic degradation compared to ester groups .
- Assays :
- Enzyme Inhibition : Measure IC₅₀ values against COX-2 or kinases using fluorometric assays .
- Cytotoxicity Testing : Use MTT assays on cancer cell lines (e.g., HeLa) to evaluate selectivity .
What are the recommended handling and storage protocols for this compound to ensure stability in laboratory settings?
Answer (Basic):
- Storage : Keep in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the ester group .
- Handling : Use gloves and PPE to avoid skin irritation; work in a fume hood due to potential dust toxicity .
What computational methods can predict the binding affinity of this compound with target enzymes, and how are these models validated experimentally?
Answer (Advanced):
- Molecular Docking : Use AutoDock Vina to simulate interactions with active sites (e.g., COX-2). Key parameters include Gibbs free energy (ΔG) and hydrogen-bonding patterns .
- Validation :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka, kd) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding enthalpy (ΔH) and stoichiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
